isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a thiazole ring. This compound features a 3,4-dimethoxyphenyl substituent at position 5, an ethyl group at position 2, a methyl group at position 7, and an isopropyl ester at position 4. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
propan-2-yl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-7-16-19(24)23-18(13-8-9-14(26-5)15(10-13)27-6)17(20(25)28-11(2)3)12(4)22-21(23)29-16/h8-11,16,18H,7H2,1-6H3 |
InChI Key |
QOHULKKFXWIEST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method is the reaction of 4-aryl-substituted 3,4-dihydropyrimidine-2-thiones with methyl chloroacetate in boiling toluene . The reaction conditions often require the use of a solvent like toluene and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, exploring new reaction pathways, and studying the reactivity of thiazolopyrimidine derivatives.
Medicine: The compound’s pharmacological potential makes it a candidate for drug development, targeting various diseases and conditions.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- 6-Ester Group : The isopropyl ester may increase lipophilicity compared to ethyl esters (common in analogs ), influencing membrane permeability.
Physicochemical and Crystallographic Properties
- Target Compound: No direct crystallographic data is available, but analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibit planar thiazolo-pyrimidine cores stabilized by intramolecular hydrogen bonds (N–H···O) and π-halogen interactions (C–Br···π).
- 6-Acetyl-2-arylhydrazone Derivatives (): X-ray studies reveal zigzag hydrogen-bonded chains in the crystalline phase, suggesting that substituents at position 2 (e.g., hydrazones) significantly alter packing efficiency.
- Methoxy vs. Halogen Substituents : The 3,4-dimethoxy groups in the target compound likely enhance solubility in polar solvents compared to bromo-substituted analogs (e.g., ), which exhibit higher molecular weights and lower solubility .
Biological Activity
Isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine class of compounds. This compound possesses a unique structural framework characterized by a fused thiazole and pyrimidine ring system, along with an isopropyl ester group and a dimethoxy-substituted phenyl ring. These structural attributes contribute to its diverse biological activities and potential applications in medicinal chemistry.
Antitumor Properties
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antitumor activity. The compound this compound has shown efficacy in modulating critical signaling pathways related to cancer biology. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines. Results revealed an IC50 value of approximately 1.98 ± 1.22 µg/mL against A-431 cells and 1.61 ± 1.92 µg/mL against Jurkat cells. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring enhances cytotoxicity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated its ability to inhibit COX-2 enzyme activity, a key player in inflammatory processes. The IC50 values for COX-2 inhibition were found to be comparable to standard anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial potential against various bacterial strains. This activity is likely attributed to its structural features that facilitate interaction with microbial targets.
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key features influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxy groups | Enhance solubility and interaction with biological targets |
| Thiazole ring | Essential for cytotoxic activity |
| Phenyl substituents | Influence binding affinity and selectivity towards cancer cells |
The presence of electron-donating groups such as methoxy enhances the compound's reactivity and biological profile.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Combining appropriate thiazole and pyrimidine precursors.
- Functional Group Modifications : Utilizing reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
These synthetic strategies allow for the efficient production of derivatives that may enhance biological activity or alter pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
